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The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is

frequently dysregulated in cancer, leading to the activation of the transcriptional coactivators

YAP and TAZ. The interaction of YAP/TAZ with the TEAD family of transcription factors is a key

downstream event that drives the expression of genes involved in cell proliferation and survival.

Consequently, inhibiting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a

promising therapeutic strategy. This guide provides a detailed comparative analysis of two

small molecule inhibitors targeting this interaction: TED-347 and IAG933.
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Feature TED-347 IAG933

Mechanism of Action

Irreversible, covalent, and

allosteric inhibitor of the YAP-

TEAD PPI.[1][2][3]

Direct, selective disruptor of

the YAP/TAZ-TEAD PPI.[4][5]

Binding Site

Covalently binds to Cys-367 in

the central pocket of TEAD4.

[1][3]

Binds to the Ω-loop pocket of

all four TEAD paralogs.[6][7]

Potency (In Vitro)

EC50: 5.9 µM (TEAD4-Yap1

PPI)[1][8]Ki: 10.3 µM (TEAD4)

[1][3]

IC50: 11-26 nM (TEAD target

gene expression)[7][9]IC50: 9

nM (Avi-human TEAD4)[9]

Cellular Activity
Inhibits glioblastoma (GBM43)

cell viability.[1][3]

Potent antiproliferative activity

in Hippo-dependent cell lines,

particularly mesothelioma

(GI50: 13-91 nM).[9]

In Vivo Efficacy
Antitumor activity

demonstrated.[1][3]

Deep tumor regression in

Hippo-driven mesothelioma

xenografts.[5][7]

Clinical Development Preclinical

Phase I clinical trial

(NCT04857372) enrollment

halted due to lack of efficacy.

[4][10]

Mechanism of Action and Signaling Pathway
Both TED-347 and IAG933 target the interaction between YAP/TAZ and TEAD, but through

distinct mechanisms. TED-347 acts as an irreversible, covalent inhibitor that allosterically

disrupts the PPI. It achieves this by forming a covalent bond with a specific cysteine residue

(Cys-367) located in the central pocket of TEAD4.[1][3] In contrast, IAG933 is a direct

competitor, binding to the Ω-loop pocket on TEAD transcription factors, the very interface

where YAP and TAZ normally dock.[6][7] This direct disruption prevents the formation of the

oncogenic transcriptional complex.
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The Hippo signaling pathway is a complex cascade that ultimately controls the localization and

activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to

the cytoplasmic sequestration and degradation of YAP/TAZ. When the pathway is "off,"

unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, driving cancer cell

proliferation and survival. Both TED-347 and IAG933 intervene at this final, critical step.
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Parameter TED-347 IAG933 Reference

TEAD-YAP PPI

Inhibition (EC50/IC50)
5.9 µM (TEAD4-Yap1)

9 nM (Avi-human

TEAD4)
[1][8][9]

TEAD Binding Affinity

(Ki)
10.3 µM (TEAD4) Not Reported [1][3]

TEAD Target Gene

Expression Inhibition

(IC50)

Not Reported 11-26 nM [7][9]

Cell

Viability/Proliferation

(IC50/GI50)

~30% inhibition at 10

µM (GBM43)

13-91 nM

(Mesothelioma cell

lines)

[1][9]

In Vivo Tumor Growth

Inhibition
Demonstrated

Deep tumor

regression
[1][3][5][7]

Detailed Experimental Protocols
TEAD-YAP Protein-Protein Interaction Assay (Time-
Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is a common method to quantify the disruption of the TEAD-YAP interaction in a

cell-free system.

Objective: To determine the EC50/IC50 of TED-347 and IAG933 for the inhibition of the TEAD-

YAP PPI.

Materials:

Recombinant TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., terbium

cryptate).

A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore

(e.g., d2).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
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384-well low-volume microplates.

Test compounds (TED-347, IAG933) serially diluted in DMSO.

A microplate reader capable of TR-FRET measurements.

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In the microplate, add the test compounds to the assay buffer.

Add the recombinant TEAD-donor fusion protein to each well.

Incubate for a pre-determined time to allow for compound binding (especially for covalent

inhibitors like TED-347).

Add the YAP-acceptor peptide to initiate the binding reaction.

Incubate the plate at room temperature for 1-2 hours to allow the interaction to reach

equilibrium.

Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at

620 nm and 665 nm).

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the

compound concentration to determine the IC50.

Cellular Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of TED-347 and IAG933 on the viability of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., GBM43 for TED-347, MSTO-211H for IAG933).

Complete cell culture medium.
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96-well cell culture plates.

Test compounds (TED-347, IAG933) serially diluted in culture medium.

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®

Luminescent Cell Viability Assay kit.

Solubilization solution (for MTT assay).

A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 48-72 hours).

For MTT assay:

Add MTT reagent to each well and incubate for 2-4 hours.

Add solubilization solution to dissolve the formazan crystals.

Measure the absorbance at 570 nm.

For CellTiter-Glo® assay:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add the CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence.
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Normalize the results to the vehicle control and plot cell viability against compound

concentration to determine the IC50 or GI50.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene
Expression
This method is used to quantify the expression levels of TEAD target genes, such as CTGF

and ANKRD1.

Objective: To assess the ability of TED-347 and IAG933 to inhibit TEAD-dependent

transcription.

Materials:

Cancer cell line of interest.

Test compounds (TED-347, IAG933).

RNA extraction kit.

cDNA synthesis kit.

qPCR master mix (e.g., SYBR Green or TaqMan).

Primers for target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH,

ACTB).

A real-time PCR instrument.

Procedure:

Treat cells with the test compounds for a specified time (e.g., 24 hours).

Extract total RNA from the cells using an RNA extraction kit.

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
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Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the

target and housekeeping genes.

Run the qPCR reaction in a real-time PCR instrument.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle control.
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TED-347 and IAG933 represent two distinct approaches to targeting the oncogenic YAP/TAZ-

TEAD interaction. TED-347 is a covalent, allosteric inhibitor with micromolar potency in vitro. In

contrast, IAG933 is a direct, competitive inhibitor with nanomolar potency in both biochemical

and cellular assays, and it demonstrated significant preclinical in vivo efficacy. However, the

clinical development of IAG933 was halted due to a lack of efficacy in a Phase I trial. This

highlights the challenges in translating potent preclinical activity into clinical benefit. Further

research into the nuances of Hippo pathway biology and the development of next-generation

inhibitors with improved therapeutic windows are warranted. This comparative guide provides a

foundational understanding of these two molecules to inform future research and drug

development efforts in this critical signaling pathway.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b611275#comparative-analysis-of-ted-347-and-
iag933]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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